REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].[CH3:11][O:12][CH2:13][CH2:14]Cl.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:11][O:12][CH2:13][CH2:14][O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:2.3.4|
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Name
|
|
Quantity
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140 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
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Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
COCCCl
|
Name
|
|
Quantity
|
153 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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110 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in 500 ml CHCl3
|
Type
|
WASH
|
Details
|
The organic phase was washed with 2×500 ml 2.5% Na2CO3, 500 ml sat. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to afford 201 g (100%) light yellow oil
|
Name
|
|
Type
|
|
Smiles
|
COCCOC1=C(C=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |